Cas no 2279653-90-4 (1-benzyl-3-(1H-1,2,4-triazol-1-yl)piperidine-3-carboxylic acid)

1-benzyl-3-(1H-1,2,4-triazol-1-yl)piperidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-benzyl-3-(1H-1,2,4-triazol-1-yl)piperidine-3-carboxylic acid
- EN300-7507071
- 2279653-90-4
-
- インチ: 1S/C15H18N4O2/c20-14(21)15(19-12-16-11-17-19)7-4-8-18(10-15)9-13-5-2-1-3-6-13/h1-3,5-6,11-12H,4,7-10H2,(H,20,21)
- InChIKey: PFDQYEAGZUVFQB-UHFFFAOYSA-N
- ほほえんだ: OC(C1(CN(CC2C=CC=CC=2)CCC1)N1C=NC=N1)=O
計算された属性
- せいみつぶんしりょう: 286.14297583g/mol
- どういたいしつりょう: 286.14297583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 373
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.7
- トポロジー分子極性表面積: 71.2Ų
1-benzyl-3-(1H-1,2,4-triazol-1-yl)piperidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7507071-0.5g |
1-benzyl-3-(1H-1,2,4-triazol-1-yl)piperidine-3-carboxylic acid |
2279653-90-4 | 95.0% | 0.5g |
$1289.0 | 2025-03-10 | |
Enamine | EN300-7507071-1.0g |
1-benzyl-3-(1H-1,2,4-triazol-1-yl)piperidine-3-carboxylic acid |
2279653-90-4 | 95.0% | 1.0g |
$1343.0 | 2025-03-10 | |
Enamine | EN300-7507071-0.05g |
1-benzyl-3-(1H-1,2,4-triazol-1-yl)piperidine-3-carboxylic acid |
2279653-90-4 | 95.0% | 0.05g |
$1129.0 | 2025-03-10 | |
Enamine | EN300-7507071-0.25g |
1-benzyl-3-(1H-1,2,4-triazol-1-yl)piperidine-3-carboxylic acid |
2279653-90-4 | 95.0% | 0.25g |
$1235.0 | 2025-03-10 | |
Enamine | EN300-7507071-0.1g |
1-benzyl-3-(1H-1,2,4-triazol-1-yl)piperidine-3-carboxylic acid |
2279653-90-4 | 95.0% | 0.1g |
$1183.0 | 2025-03-10 | |
Enamine | EN300-7507071-10.0g |
1-benzyl-3-(1H-1,2,4-triazol-1-yl)piperidine-3-carboxylic acid |
2279653-90-4 | 95.0% | 10.0g |
$5774.0 | 2025-03-10 | |
Enamine | EN300-7507071-2.5g |
1-benzyl-3-(1H-1,2,4-triazol-1-yl)piperidine-3-carboxylic acid |
2279653-90-4 | 95.0% | 2.5g |
$2631.0 | 2025-03-10 | |
Enamine | EN300-7507071-5.0g |
1-benzyl-3-(1H-1,2,4-triazol-1-yl)piperidine-3-carboxylic acid |
2279653-90-4 | 95.0% | 5.0g |
$3894.0 | 2025-03-10 |
1-benzyl-3-(1H-1,2,4-triazol-1-yl)piperidine-3-carboxylic acid 関連文献
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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8. Back matter
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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10. Bacteriological
1-benzyl-3-(1H-1,2,4-triazol-1-yl)piperidine-3-carboxylic acidに関する追加情報
Introduction to 1-Benzyl-3-(1H-1,2,4-triazol-1-yl)piperidine-3-carboxylic Acid (CAS No. 2279653-90-4)
1-Benzyl-3-(1H-1,2,4-triazol-1-yl)piperidine-3-carboxylic acid (CAS No. 2279653-90-4) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of piperidine derivatives and is characterized by its unique structural features, which include a benzyl group and a 1H-1,2,4-triazole moiety. These structural elements contribute to its potential therapeutic applications and biological activities.
The synthesis of 1-benzyl-3-(1H-1,2,4-triazol-1-yl)piperidine-3-carboxylic acid involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Recent advancements in synthetic methodologies have enabled researchers to develop efficient and scalable routes for the production of this compound. One such method involves the coupling of a benzylated piperidine intermediate with a triazole derivative using transition-metal catalysis, followed by carboxylation to form the final product.
In terms of its biological properties, 1-benzyl-3-(1H-1,2,4-triazol-1-yl)piperidine-3-carboxylic acid has shown promising activity in various assays. Studies have demonstrated its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been reported to exhibit potent inhibitory effects on certain kinases and proteases, which are key targets in the treatment of cancer and inflammatory diseases. These findings suggest that this compound could be a valuable lead for further drug development.
The pharmacokinetic profile of 1-benzyl-3-(1H-1,2,4-triazol-1-yl)piperidine-3-carboxylic acid has also been investigated in preclinical studies. Results indicate that it possesses favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high oral bioavailability and low toxicity make it an attractive candidate for clinical evaluation. Additionally, its ability to cross the blood-brain barrier (BBB) has been noted, which could be advantageous for treating central nervous system (CNS) disorders.
To further explore the therapeutic potential of 1-benzyl-3-(1H-1,2,4-triazol-1-yl)piperidine-3-carboxylic acid, several research groups have conducted in vitro and in vivo studies. In cell-based assays, this compound has shown significant cytotoxic effects on cancer cell lines while exhibiting minimal toxicity towards normal cells. Animal models have also been used to evaluate its efficacy in treating various diseases. Preliminary results from these studies are encouraging and warrant further investigation.
The structural versatility of 1-benzyl-3-(1H-1,2,4-triazol-1-yl)piperidine-3-carboxylic acid allows for the exploration of structure-activity relationships (SAR) through chemical modifications. By altering the substituents on the benzyl or triazole moieties, researchers can optimize the compound's potency and selectivity for specific targets. This approach has led to the identification of several analogs with enhanced biological activities and improved pharmacological profiles.
In conclusion, 1-benzyl-3-(1H-1,2,4-triazol-1-yl)piperidine-3-carboxylic acid (CAS No. 2279653-90-4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research efforts aim to elucidate its mechanisms of action and optimize its properties for clinical use.
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